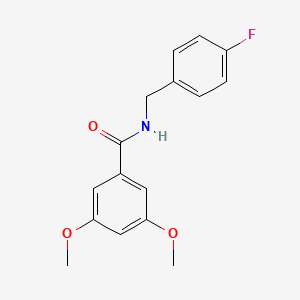
2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the synthesis of various organic compounds and has been studied extensively for its potential use in the field of medicine.
Mechanism of Action
The mechanism of action of 2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory responses. Furthermore, it has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. In addition, it has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, it has been shown to regulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate in lab experiments include its high purity, stability, and solubility in various solvents. In addition, it has been found to have low toxicity and high specificity for its target enzymes and signaling pathways. However, the limitations of using this compound include its high cost and limited availability in some regions.
Future Directions
There are several future directions for the study of 2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate. One potential direction is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of its potential use in the treatment of other diseases such as diabetes and cardiovascular disorders. Furthermore, the study of its mechanism of action and interaction with other molecules can provide valuable insights into its therapeutic potential.
Synthesis Methods
The synthesis of 2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate involves the reaction between 2,4-dimethylphenol and 4-bromo-2-methylphenol with acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid or phosphoric acid. The product is then purified by recrystallization or column chromatography.
Scientific Research Applications
2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate has been extensively studied for its potential use in the field of medicine. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
(2,4-dimethylphenyl) 2-(4-bromo-2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO3/c1-11-4-6-16(12(2)8-11)21-17(19)10-20-15-7-5-14(18)9-13(15)3/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZKTJPRNGJXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)COC2=C(C=C(C=C2)Br)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B5709353.png)


![N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5709386.png)
![2-(2-naphthyloxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5709392.png)
![2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5709402.png)
![4-amino-N'-[4-(dimethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5709404.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-[3-(diethylamino)propyl]urea](/img/structure/B5709423.png)
![1-[2-(2,3,5-trimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5709429.png)

![1'-butyl-7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5709451.png)

